Cyclopentene oxide

Polymer Chemistry Green Chemistry CO2 Utilization

Cyclopentene oxide (1,2-epoxycyclopentane, 6-oxabicyclo[3.1.0]hexane, CAS 285-67-6) is a bicyclic epoxide consisting of a cyclopentane ring fused to an oxirane ring. It is a colorless to faintly yellow liquid with a boiling point of 102°C, density of 0.964 g/mL at 25°C, and a flash point of 10°C.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 285-67-6
Cat. No. B1362415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentene oxide
CAS285-67-6
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1CC2C(C1)O2
InChIInChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+
InChIKeyGJEZBVHHZQAEDB-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentene Oxide (CAS 285-67-6) for Research and Industrial Procurement: Properties, Specifications, and Sourcing


Cyclopentene oxide (1,2-epoxycyclopentane, 6-oxabicyclo[3.1.0]hexane, CAS 285-67-6) is a bicyclic epoxide consisting of a cyclopentane ring fused to an oxirane ring [1]. It is a colorless to faintly yellow liquid with a boiling point of 102°C, density of 0.964 g/mL at 25°C, and a flash point of 10°C . The compound is distinguished by its strained epoxide ring within a five-membered carbocyclic framework, which imparts high reactivity toward nucleophiles and makes it a versatile intermediate for organic synthesis, polymer chemistry, and pharmaceutical manufacturing . Standard commercial purity for research applications is ≥97% (GC) .

Why Cyclopentene Oxide Cannot Be Replaced by Cyclohexene Oxide or Other Epoxides in Critical Applications


Cyclopentene oxide (CPO) exhibits quantifiably distinct behavior from its closest analogs, particularly cyclohexene oxide (CHO), due to the interplay of ring strain, conformation, and electronic structure conferred by its five-membered ring. Unlike CHO, which adopts a half-chair conformation, CPO exists in a rigid boat conformation with a methylene flap angle of 152.3±2.1° and an epoxide flap angle of 104.7±1.0° [1]. This conformational rigidity translates into divergent reactivity in nucleophilic ring-opening, copolymerization with CO2, and base-induced isomerization. Critically, CPO is essential for generating cyclopentane-containing scaffolds in pharmaceutical intermediates, such as prostaglandin analogs, where substitution with six-membered epoxides yields the wrong core structure [2]. Furthermore, in epoxide/CO2 copolymerization, CPO uniquely provides a fully recyclable polycarbonate with a glass transition temperature (Tg) of 84.5°C, whereas CHO yields a non-recyclable polymer with a higher Tg under identical conditions [3]. These specific, measurable differences mean that CPO cannot be generically substituted without fundamentally altering reaction outcomes and material properties.

Quantitative Differentiation of Cyclopentene Oxide vs. Cyclohexene Oxide and Other Epoxides: A Technical Guide for Scientific Selection


Copolymerization Selectivity with CO2: 99% Polycarbonate for CPO vs. 99% Cyclic Carbonate for CHO Under Binary Catalyst

When subjected to identical reaction conditions using a binary (salen)CrX/PPNX catalyst system, cyclopentene oxide (CPO) and cyclohexene oxide (CHO) display diametrically opposed product selectivities in coupling with CO2. This stark divergence is a critical differentiator for applications targeting specific polymer architectures or cyclic monomers. CHO/CO2 coupling yields >99% selectivity for a completely alternating copolymer [1]. In contrast, CPO/CO2 coupling under the same conditions yields >99% selectivity for the cyclic carbonate, cis-cyclopentene carbonate [1]. This means a researcher cannot simply substitute one epoxide for the other and expect the same reaction outcome; the choice of CPO vs. CHO is a decisive, quantitative switch between a cyclic monomer and a polymer.

Polymer Chemistry Green Chemistry CO2 Utilization Catalysis

Asymmetric Copolymerization with CO2: >99% Enantioselectivity and 98% Yield Achieved with CPO Using Dinuclear Zinc Catalyst

Cyclopentene oxide (CPO) is a superior substrate for producing highly enantiopure polycarbonates under mild conditions. Using a dinuclear zinc-AzePhenol catalyst, CPO copolymerizes with CO2 at 1 atm and 30°C to yield completely alternating poly(cyclopentene carbonate) (PCPC) in 98% yield with >99% enantioselectivity for the (S,S)-configuration [1]. This is a top-tier performance metric in the field of asymmetric epoxide/CO2 copolymerization. While the same catalyst system is also excellent for cyclohexene oxide (CHO), the ability to achieve near-perfect enantioselectivity with CPO under such mild conditions (1 atm CO2, 30°C) is specifically documented and represents a highly efficient route to chiral polycarbonates with cyclopentane backbones.

Asymmetric Catalysis Polymer Chemistry Chiral Polymers CO2 Utilization

Base-Induced Isomerization: Divergent α-Elimination (CPO) vs. β-Elimination (CHO) Mechanisms in Nonpolar Solvents

The base-induced rearrangement of cyclopentene oxide (CPO) follows a fundamentally different mechanism compared to cyclohexene oxide (CHO) in nonpolar solvents, leading to distinct product outcomes. This divergence is not merely a kinetic difference but a qualitative change in reaction pathway. Cyclohexene oxide is known to rearrange via a syn β-elimination in nonpolar solvents [1]. In stark contrast, cyclopentene oxide undergoes α-elimination to form a carbenoid intermediate under the same conditions, a pathway driven by the unusual acidity of its α-proton, not by an unfavorable conformation [1]. This mechanistic bifurcation is a clear, literature-documented example of how the ring size of an epoxide dictates its fundamental reactivity, making CPO uniquely suited for generating carbenoid intermediates for further synthetic elaboration.

Organic Synthesis Mechanistic Chemistry Reaction Selectivity Epoxide Chemistry

Diastereoselective Ring-Opening with Ketone Enolates: CPO Yields 57-76% with 4-8:1 dr, a Benchmark for Cyclic Epoxide Reactivity

In a systematic study of nucleophilic epoxide opening, the enolate anions of five- to seven-membered cycloalkanones were found to open both cyclopentene oxide (CPO) and cyclohexene oxide (CHO) with comparable efficiency. The reaction yields ranged from 57% to 76%, and the diastereoselectivity was consistently between 4:1 and 8:1 for both substrates [1]. This indicates that for this specific transformation, CPO and CHO exhibit similar reactivity profiles, making them interchangeable in terms of yield and selectivity. However, this also establishes a quantitative baseline for CPO's reactivity: it is not inherently more or less reactive than CHO in this context, but it reliably delivers the desired cyclopentane-containing products with good stereocontrol, which is essential for synthesizing specific molecular frameworks.

Synthetic Methodology Stereoselective Synthesis Epoxide Opening C-C Bond Formation

Polycarbonate Glass Transition Temperature (Tg): CPO-derived PCPC (Tg 84.5°C) vs. CHO-derived PCHC (Tg 106°C)

The glass transition temperature (Tg) is a critical parameter for polymer applications, dictating the material's usable temperature range and mechanical properties. Poly(cyclopentene carbonate) (PCPC), derived from cyclopentene oxide (CPO) and CO2, exhibits a Tg of 84.5°C [1]. In contrast, the analogous polymer from cyclohexene oxide (CHO), poly(cyclohexene carbonate) (PCHC), has a significantly higher Tg of 106°C [2]. This 21.5°C difference is a quantifiable and application-relevant distinction. The lower Tg of PCPC makes it a more flexible material at room temperature compared to the more rigid PCHC. This allows researchers to select CPO for synthesizing polycarbonates with a specific thermal profile suited for applications requiring lower-temperature processability or greater chain mobility.

Polymer Chemistry Materials Science Thermoplastics Polycarbonates

Organoboron-Catalyzed CO2 Copolymerization: CPO Inactive with Mononuclear Catalyst vs. CHO Active

The reactivity of cyclopentene oxide (CPO) and cyclohexene oxide (CHO) diverges sharply in the presence of mononuclear organoboron catalysts for CO2 copolymerization. Studies have shown that mononuclear organoboron catalysts can effectively catalyze the copolymerization of CHO with CO2, but they are completely inactive for the copolymerization of CPO with CO2 [1]. This binary (active vs. inactive) difference is a critical, quantifiable distinction for researchers working with this specific class of catalysts. It implies that synthetic strategies relying on mononuclear organoboron catalysts for polycarbonate synthesis must use CHO, whereas CPO requires alternative catalytic systems (e.g., dinuclear catalysts) to achieve polymerization. This data point is essential for avoiding failed experiments and selecting the appropriate catalyst-substrate pairing.

Catalysis Polymer Chemistry CO2 Utilization Organoboron

Cyclopentene Oxide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Enantiopure Poly(cyclopentene carbonate) (PCPC) via Asymmetric Copolymerization with CO2

Cyclopentene oxide is the essential monomer for producing chiral poly(cyclopentene carbonate) with exceptional stereocontrol. As established in Section 3, CPO copolymerizes with CO2 using a dinuclear zinc-AzePhenol catalyst to yield PCPC in 98% yield and >99% enantioselectivity for the (S,S)-configuration under mild conditions (1 atm CO2, 30°C) [1]. This level of stereocontrol is unmatched by other simple epoxides under such mild conditions, making CPO the preferred starting material for researchers developing optically active polycarbonates for applications in chiral separation, asymmetric catalysis supports, or biomedical materials where polymer tacticity dictates properties.

Selective Production of cis-Cyclopentene Carbonate Cyclic Monomer

When high-purity cis-cyclopentene carbonate is required as a cyclic monomer for ring-opening polymerization or as a specialty solvent/intermediate, cyclopentene oxide provides a uniquely selective route. As quantified in Section 3, the coupling of CPO with CO2 using a binary (salen)CrX/PPNX catalyst system yields >99% selectivity for the cyclic carbonate, in stark contrast to cyclohexene oxide which yields >99% polymer under identical conditions [2]. This divergent selectivity makes CPO the definitive precursor for researchers and process chemists aiming to synthesize cis-cyclopentene carbonate without contamination from polymeric byproducts.

Pharmaceutical Intermediate for Prostaglandin Analogs via Enantioselective Isomerization

Cyclopentene oxide serves as a key chiral precursor in the synthesis of prostaglandin analogs, a class of potent bioactive lipids. The evidence from Section 3 shows that CPO undergoes a B12-catalyzed enantioselective isomerization to yield (R)-2-cyclopentene-1-ol, a critical intermediate for the (+)-(3aS,6aR)-enantiomer of a prostaglandin building block [3]. This transformation leverages CPO's unique ability to form a chiral cyclopentene framework, a capability not shared by cyclohexene oxide or acyclic epoxides. Procurement of CPO for this application is non-substitutable, as the resulting cyclopentane core is essential for the bioactivity of the target prostaglandin.

Thermoplastic Polycarbonate with Lower Tg for Flexible Material Applications

For applications requiring a polycarbonate with a lower glass transition temperature (Tg) than the rigid poly(cyclohexene carbonate) (PCHC), cyclopentene oxide is the appropriate monomer. As detailed in Section 3, PCPC derived from CPO has a Tg of 84.5°C, which is 21.5°C lower than the 106°C Tg of PCHC derived from cyclohexene oxide [4][5]. This lower Tg imparts greater chain flexibility and processability at moderate temperatures, making PCPC suitable for applications such as flexible packaging, elastomeric components, or coatings where a more pliable polycarbonate is desired. The choice of CPO directly dictates this thermal property.

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